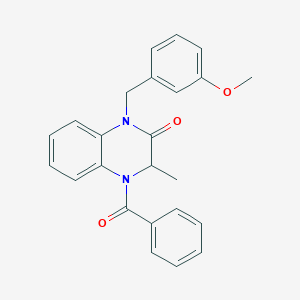

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Description

Properties

IUPAC Name |

4-benzoyl-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-17-23(27)25(16-18-9-8-12-20(15-18)29-2)21-13-6-7-14-22(21)26(17)24(28)19-10-4-3-5-11-19/h3-15,17H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHRJNWSWYCNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step reactions. One common approach is the condensation of 3-methoxybenzylamine with 2-benzoylbenzoic acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired quinoxalinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors. Additionally, purification methods like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroquinoxalinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as alkyl halides or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, Grignard reagents

Major Products Formed

Oxidation: Quinoxaline derivatives

Reduction: Dihydroquinoxalinone derivatives

Substitution: Various substituted quinoxalinone derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxalinone derivatives, including 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, as inhibitors of methionine adenosyltransferase 2A (MAT2A). This enzyme has been identified as a promising target for treating cancers with homozygous deletions in the methylthioadenosine phosphorylase (MTAP) gene. Compound 28, a derivative of quinoxalinone, demonstrated significant inhibitory activity against MAT2A and showed selectivity for MTAP-deficient cancer cells, indicating that similar compounds could be developed for targeted cancer therapies .

Antiviral Properties

Quinoxalinone derivatives have also been explored for their antiviral properties. In particular, compounds within this class have shown promise as inhibitors against various viruses, including retroviruses like HIV. The structural characteristics of this compound may contribute to its efficacy in antiviral applications .

Biological Interaction Studies

Research into the binding affinities of this compound with various biological targets has been conducted. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects, potentially leading to the development of new therapeutic agents .

Synthesis and Structural Analogs

The synthesis of this compound typically involves several key steps that require specific solvents and controlled conditions to optimize yields. Additionally, structural analogs have been studied to compare their biological activities and properties, enhancing the understanding of how modifications in structure can influence efficacy .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methylquinoxaline | Methyl group on quinoxaline | Antimicrobial | Lacks benzoyl and methoxybenzyl groups |

| 4-Trifluoromethylquinoxaline | Trifluoromethyl substituent | Anticancer | Fluorinated structure enhances lipophilicity |

| 2-Aminoquinoxaline | Amino group at position 2 | Antiviral | More polar due to amino group |

This comparative analysis illustrates the diversity within the quinoxaline family while emphasizing the unique structural features and potential applications of this compound.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogues differ in the benzyl substituent at position 1 and/or modifications to the quinoxalinone core:

Substituent Impact :

Physicochemical Properties

Limited data are available for direct comparisons:

- The tert-butyl analogue (412.5 g/mol) has a higher molecular weight than the target compound, suggesting increased lipophilicity .

- Fluorinated analogues (e.g., CAS 73445-48-4) often exhibit higher melting points due to stronger intermolecular forces, but specific values are undocumented .

Key Research Findings

Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., fluorine) may enhance stability, whereas electron-donating groups (e.g., methoxy) could improve target binding .

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction yields but improve compound stability .

Synthetic Flexibility: Palladium-catalyzed cross-coupling () is a viable route for diversifying substituents on the quinoxalinone core .

Notes and Limitations

- Data Gaps : Melting points, solubility, and bioactivity data for the target compound are absent in the provided evidence.

- Safety : All compounds discussed are intended for laboratory use only .

Biological Activity

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound with a unique quinoxalinone structure. Its molecular formula is C23H23N2O2, and it has a molecular weight of 373.44 g/mol. The compound's structure, featuring a benzoyl group and a methoxybenzyl moiety, contributes to its diverse chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of appropriate starting materials under controlled conditions. Specific solvents and temperatures are required to optimize yields. The following table summarizes the synthesis process:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | React benzoyl chloride with 3-methoxybenzyl amine | Inert atmosphere, room temperature |

| 2 | Cyclization to form quinoxalinone ring | Heat at 160°C for several hours |

| 3 | Purification through recrystallization | Use of ethanol or suitable solvent |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains of bacteria.

- Anticancer Activity : It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation.

- Enzymatic Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Case Studies

- Antimicrobial Activity : A study reported that derivatives of quinoxalinones, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound inhibits the growth of HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 15 to 30 µg/mL .

- COX Inhibition : Molecular docking studies indicated strong binding affinity to COX-2, suggesting its potential as an anti-inflammatory agent. The most active derivatives showed inhibition efficiencies exceeding 50% at concentrations around 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances lipophilicity, while the benzoyl moiety contributes to its ability to interact with biological targets. Comparative analysis with structurally similar compounds highlights these unique aspects:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methylquinoxaline | Methyl group on quinoxaline | Antimicrobial | Lacks benzoyl and methoxybenzyl groups |

| 4-Trifluoromethylquinoxaline | Trifluoromethyl substituent | Anticancer | Enhanced lipophilicity due to fluorination |

| 2-Aminoquinoxaline | Amino group at position 2 | Antiviral | More polar due to amino group |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinoxalinone precursors. For example, condensation of o-phenylenediamine derivatives with glyoxylic acid under reflux in n-butanol forms the quinoxalinone core . Subsequent functionalization steps, such as benzoylation and alkylation (e.g., 3-methoxybenzyl group introduction), require precise control of reaction conditions (temperature, solvent polarity) to avoid side products. Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography is critical to achieve >95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with analogous quinoxalinones (e.g., chemical shifts for the 3-methyl group typically appear at δ 1.4–1.6 ppm, while the benzoyl carbonyl resonates at δ 165–170 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and confirms the dihydroquinoxaline ring conformation. For example, SHELX software is widely used for refinement, with H-atoms placed in calculated positions and thermal parameters optimized via least-squares methods .

Q. What preliminary pharmacological screening approaches are suitable for evaluating its bioactivity?

- Methodological Answer :

- In vitro binding assays : Screen for sigma receptor affinity using radioligands like [³H]-DTG (ditolylguanidine) to assess competitive inhibition .

- Forced-swim test (FST) : Administer the compound (1–30 mg/kg, oral) to mice to measure immobility time reduction, a proxy for antidepressant-like activity. Note: Acute effects may differ from chronic administration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity of this quinoxalinone derivative?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare with experimental NMR/IR data to validate computational models .

- Reactivity Prediction : Simulate nucleophilic/electrophilic attack sites using Fukui indices. For example, the benzoyl carbonyl and methoxybenzyl groups are likely reactive toward nucleophiles .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor absorption or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies between in vitro receptor affinity and in vivo efficacy .

- Metabolite Identification : Use HPLC coupled with high-resolution mass spectrometry to detect active metabolites contributing to observed effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the 3-methyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) to the benzoyl moiety to modulate electron density and improve sigma receptor agonism .

Q. What advanced techniques assess oxidative stability and degradation pathways?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions. Monitor degradation via UPLC-PDA and identify products using MS/MS .

- Mechanistic Insights : Acid-catalyzed air oxidation of dihydroquinoxalinones can lead to quinoxaline derivatives; stabilize via inert atmosphere storage or antioxidant additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.